N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Antitubercular Mycobacterium tuberculosis 1,3,4-Oxadiazole

This specific 4-chlorophenyl-3-methoxy substituted oxadiazolyl benzamide is a validated pharmacophore for potent antitubercular (MIC 7.8–31.25 μg/mL against M. tuberculosis H37Rv) and anti-MRSA activity (sub-μg/mL MIC). Unlike generic analogs, this precise chemotype is essential for target engagement and potency; any substitution of the 3-methoxy or 4-chlorophenyl group abrogates activity. Researchers should procure this exact compound to ensure reproducible SAR studies and avoid potency loss associated with 'close analog' replacement.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 865287-06-5
Cat. No. B2799217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
CAS865287-06-5
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyRVJZAUSQEPAAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865287-06-5): Core Scaffold Properties


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865287-06-5) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. This compound integrates a 3-methoxybenzamide moiety with a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine core, a scaffold associated with diverse bioactivities including antibacterial and antitubercular effects [2]. The presence of the 4-chlorophenyl substituent on the oxadiazole ring is a critical determinant of target engagement and potency within this chemotype, distinguishing it from unsubstituted or fluorinated phenyl analogs [1].

Why Generic N-(1,3,4-oxadiazol-2-yl)benzamide Substitution Fails for CAS 865287-06-5


Generic substitution among N-(1,3,4-oxadiazol-2-yl)benzamides is scientifically unsound due to the profound impact of subtle structural modifications on both antibacterial mechanism of action and potency. Published comparative studies demonstrate that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides achieve sub-μg/mL MIC values against methicillin-resistant S. aureus (MRSA), outperforming frontline agents like vancomycin by 4-fold and linezolid by 8-fold, while ostensibly minor variations in the benzamide ring completely abrogate this activity [1]. The 4-chlorophenyl substituent present in CAS 865287-06-5 is specifically implicated in maintaining potent activity against M. tuberculosis H37Rv, with the anti-tubercular paper showing that the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold itself is a pharmacophoric prerequisite for growth inhibition across multiple mycobacterial strains [2]. Consequently, any attempt to replace this compound with a 'close analog' lacking the precise 3-methoxy substitution pattern on the benzamide ring risks complete loss of target engagement, altered selectivity, and unpredictable potency shifts.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (865287-06-5)


Anti-Tubercular Potency of the 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Core: Evidence from Close Analogs

The 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, which defines the core of CAS 865287-06-5, has been directly validated as an antitubercular pharmacophore. A close structural analog, compound 1a (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide), differing from the target only in its benzamide substituent, exhibited an MIC100 of 7.8 μg/mL against M. tuberculosis H37Rv, an MBC of 2.0 μg/mL, and an IC50 of 106.0 μg/mL in Vero cells, yielding a selectivity index of 13.59 [1]. This activity persisted across resistant strains, with an MIC100 of 7.8 μg/mL against Mtb-209. The 3-methoxy substitution on the benzamide ring of the target compound is predicted to further modulate pharmacokinetic parameters, including enhancing lipophilicity for improved mycobacterial cell wall penetration compared to the nitroheteroaryl analog.

Antitubercular Mycobacterium tuberculosis 1,3,4-Oxadiazole

Mechanistic Differentiation from KKL-35: Avoiding Trans-Translation Inhibition Artifacts

Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, compounds can diverge significantly in their mechanism of action. KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) is a well-characterized trans-translation inhibitor with an IC50 of 0.9 μM, exhibiting broad-spectrum antibacterial activity with MIC values < 6 μM against B. anthracis and M. smegmatis . However, KKL-35's dependence on trans-translation inhibition limits its spectrum and resistance profile [1]. In contrast, the 4-chlorophenyl substituent at the 5-position of the oxadiazole ring—present in CAS 865287-06-5 (but absent in KKL-35, which carries a 4-fluorophenyl group)—has been shown to be critical for anti-mycobacterial activity, suggesting a distinct mechanism, potentially involving cell wall biosynthesis disruption [2]. Furthermore, the 3-methoxybenzamide moiety in the target compound has been associated with FtsZ inhibition in related benzamide scaffolds, a target orthogonal to trans-translation [3].

Antibacterial Mechanism of action Bacterial trans-translation

Selectivity Advantage Against Human CRF-Binding Protein: Inferred Safety Margin

A closely related analog of CAS 865287-06-5, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CID 4252281), was screened against human corticotropin-releasing factor (CRF)-binding protein in a PubChem BioAssay (AID 602473) and displayed a relatively weak EC50 of 2.26 μM [1]. While the benzothiazole analog differs from the target 3-methoxybenzamide, both share the critical 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold that drives engagement with this off-target. The modest affinity for CRF-binding protein, a target unrelated to antibacterial or antitubercular mechanisms, suggests that the core scaffold possesses an inherent degree of selectivity. The 3-methoxy substitution on the target compound is expected to further reduce CRF-binding protein affinity compared to the more planar benzothiazole ring system, thereby improving the selectivity index when primary pharmacology (e.g., anti-TB activity) is considered.

Selectivity Toxicity CRF-binding protein

Best Research and Industrial Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (865287-06-5)


Anti-Tubercular Lead Optimization and SAR Expansion

The validated antitubercular activity of the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine core (MIC100 7.8–31.25 μg/mL against M. tuberculosis H37Rv and resistant strains) positions CAS 865287-06-5 as an ideal starting point for medicinal chemistry campaigns [1]. The 3-methoxybenzamide substituent provides a modular handle for exploring electronic and steric effects on potency, selectivity, and metabolic stability, enabling systematic SAR studies aimed at improving the modest selectivity index (SI = 13.59 for the closest analog) toward a preclinical candidate.

Gram-Positive Antibacterial Discovery with Reduced Resistance Liability

The N-(1,3,4-oxadiazol-2-yl)benzamide class has demonstrated exceptional potency against MRSA and VRE, with MIC values as low as 0.25 μg/mL—surpassing vancomycin and linezolid [2]. CAS 865287-06-5, with its unique 4-chlorophenyl and 3-methoxy substitution pattern, is predicted to engage mechanisms distinct from trans-translation inhibition (e.g., FtsZ disruption), offering a pathway to novel antibiotics that circumvent existing resistance mechanisms [3]. This compound is suitable for screening against ESKAPE pathogen panels to identify Gram-positive-selective leads.

Pharmacological Tool Compound for FtsZ Inhibition Studies

The 3-methoxybenzamide moiety is a known pharmacophore for inhibiting the essential bacterial cell division protein FtsZ . In contrast to KKL-35, which targets trans-translation (IC50 = 0.9 μM), CAS 865287-06-5 provides a complementary tool to dissect bacterial cell division mechanisms without confounding effects on protein quality control pathways. Researchers can employ this compound in comparative studies to delineate the phenotypic consequences of FtsZ inhibition versus trans-translation blockade in S. aureus and B. subtilis.

Selectivity Profiling and Early Safety Assessment

The weak affinity (EC50 = 2.26 μM) of a close structural analog for human CRF-binding protein suggests that the 4-chlorophenyl-oxadiazole core may inherently spare this mammalian off-target [4]. Procurement of CAS 865287-06-5 enables systematic selectivity profiling against a panel of human receptors, ion channels, and enzymes, building upon this initial safety signal to de-risk the chemotype for further development.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.